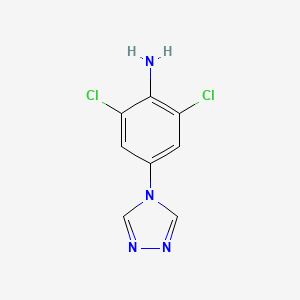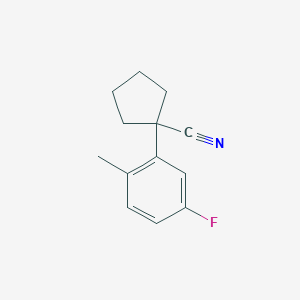
1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a fluoro and nitro group on the phenyl ring, as well as a phenyl group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the fluoro group, yielding 4-fluoro-2-nitroaniline.
Diazotization and Coupling: The 4-fluoro-2-nitroaniline is then diazotized using sodium nitrite and hydrochloric acid, followed by coupling with phenylhydrazine to form the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents may also be used to facilitate the reactions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or catalyst.
Major Products
Reduction: 1-(4-Amino-2-nitrophenyl)-3-phenyl-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical assays and studies.
Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Applications in the development of new materials, such as polymers or coatings, with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of the fluoro and nitro groups can influence its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chloro-2-nitrophenyl)-3-phenyl-1H-pyrazole: Similar structure with a chloro group instead of a fluoro group.
1-(4-Fluoro-2-nitrophenyl)-3-methyl-1H-pyrazole: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole is unique due to the combination of the fluoro and nitro groups on the phenyl ring, which can impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H10FN3O2 |
|---|---|
Molekulargewicht |
283.26 g/mol |
IUPAC-Name |
1-(4-fluoro-2-nitrophenyl)-3-phenylpyrazole |
InChI |
InChI=1S/C15H10FN3O2/c16-12-6-7-14(15(10-12)19(20)21)18-9-8-13(17-18)11-4-2-1-3-5-11/h1-10H |
InChI-Schlüssel |
MDKCFWQBLTYVJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)C3=C(C=C(C=C3)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


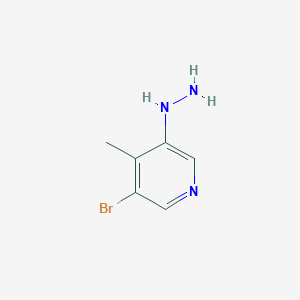
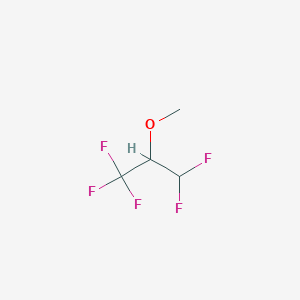
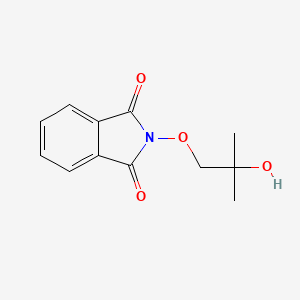
![{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716187.png)
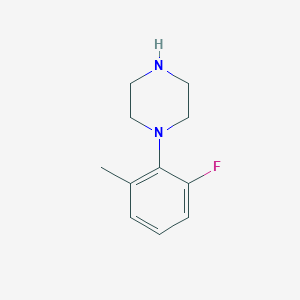
![N-[(3E)-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine](/img/structure/B11716202.png)

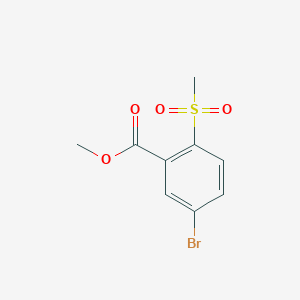
![sodium 3-nitro-1H,4H-[1,2,4]triazolo[3,2-c][1,2,4]triazin-4-one](/img/structure/B11716213.png)


